N-(1,1-DIOXIDO-2,3-DIHYDRO-3-THIOPHENYL)-N-(3-METHOXYPHENYL)BENZAMIDE
Description
N-(1,1-DIOXIDO-2,3-DIHYDRO-3-THIOPHENYL)-N-(3-METHOXYPHENYL)BENZAMIDE is a synthetic organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a thiophene ring with a sulfone group and a methoxy-substituted phenyl ring. Benzamides are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents.
Properties
IUPAC Name |
N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(3-methoxyphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4S/c1-23-17-9-5-8-15(12-17)19(16-10-11-24(21,22)13-16)18(20)14-6-3-2-4-7-14/h2-12,16H,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPMCSXOIIDWYCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N(C2CS(=O)(=O)C=C2)C(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-DIOXIDO-2,3-DIHYDRO-3-THIOPHENYL)-N-(3-METHOXYPHENYL)BENZAMIDE typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Sulfone Group: The thiophene ring is then oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid to introduce the sulfone group.
Coupling with Benzamide: The sulfone-substituted thiophene is then coupled with 3-methoxyphenylbenzamide using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) under mild conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1,1-DIOXIDO-2,3-DIHYDRO-3-THIOPHENYL)-N-(3-METHOXYPHENYL)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: Further oxidation of the thiophene ring can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfone group back to a sulfide.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the phenyl ring or the thiophene ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the phenyl or thiophene rings.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving thiophene and benzamide derivatives.
Medicine: Potential therapeutic agent for diseases where benzamide derivatives have shown efficacy.
Industry: As an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of N-(1,1-DIOXIDO-2,3-DIHYDRO-3-THIOPHENYL)-N-(3-METHOXYPHENYL)BENZAMIDE would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes, receptors, or ion channels. The sulfone group and methoxyphenyl moiety could play crucial roles in binding to these targets and modulating their activity.
Comparison with Similar Compounds
Similar Compounds
N-(3-METHOXYPHENYL)BENZAMIDE: Lacks the thiophene and sulfone groups.
N-(2,3-DIHYDRO-3-THIOPHENYL)BENZAMIDE: Lacks the sulfone group.
N-(1,1-DIOXIDO-2,3-DIHYDRO-3-THIOPHENYL)BENZAMIDE: Lacks the methoxyphenyl group.
Uniqueness
N-(1,1-DIOXIDO-2,3-DIHYDRO-3-THIOPHENYL)-N-(3-METHOXYPHENYL)BENZAMIDE is unique due to the presence of both the sulfone-substituted thiophene ring and the methoxyphenyl group. This combination of functional groups may confer unique chemical and biological properties, making it a valuable compound for research and industrial applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
